molecular formula C23H20N2O4S2 B2364128 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide CAS No. 899732-90-2

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide

Cat. No. B2364128
CAS RN: 899732-90-2
M. Wt: 452.54
InChI Key: PSKHWSPYHGSEMA-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide” is a chemical compound that is part of the benzothiazole sulfonamides class . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides involves a series of steps, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides is derived from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated BT-sulfonamides is a key feature of these compounds .


Chemical Reactions Analysis

Benzothiazole sulfonamides undergo a series of chemical reactions during their synthesis. These include S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for further chemical transformations, such as N-alkylation .

Mechanism of Action

BHPI exerts its anti-cancer activity through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has been found to target several signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway. BHPI has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
BHPI has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BHPI has several advantages for lab experiments, including its potent anti-cancer activity, selectivity towards cancer cells, and low toxicity towards normal cells. However, it also has limitations, including its poor solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the study of BHPI, including its potential applications in combination therapy with other anti-cancer agents, its optimization for better solubility and bioavailability, and its evaluation in preclinical and clinical studies for the treatment of various types of cancer and other diseases.
In conclusion, BHPI is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce BHPI with high yield and purity. BHPI has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. It has been found to exhibit potent anti-cancer activity, anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of BHPI involves several steps that include the reaction of benzo[d]thiazole-2-carboxylic acid with 4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then reacted with 4-phenylsulfonylbutanoyl chloride to obtain BHPI. This method has been optimized to produce BHPI with high yield and purity.

Scientific Research Applications

BHPI has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. BHPI has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c26-20-13-12-16(15-18(20)23-25-19-9-4-5-10-21(19)30-23)24-22(27)11-6-14-31(28,29)17-7-2-1-3-8-17/h1-5,7-10,12-13,15,26H,6,11,14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKHWSPYHGSEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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